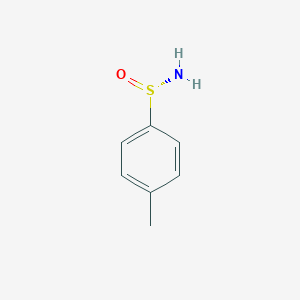

(S)-4-methylbenzenesulfinamide

Übersicht

Beschreibung

(S)-4-Methylbenzenesulfinamide is a chiral sulfinamide compound, characterized by the presence of a sulfinamide group attached to a 4-methylbenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-4-Methylbenzenesulfinamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfinyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

N-Acylation of Sulfonamides

Reaction of sodium N-chloro-p-toluenesulfonamide (chloramine-T) with acetyl chloride (AcCl) in a polar solvent (H₂O/CH₂Cl₂) yields N-acetyl-4-methyl-benzenesulfonamide in 96% yield .

-

Mechanism : Acetyl chloride undergoes hydrolysis to form an intermediate (likely an acyloxy sulfonium ion), which reacts with the sulfonamide nucleophile (Scheme 1).

-

Key Evidence :

Diazotization and Azide Formation

Sulfonamide derivatives undergo diazotization and azide substitution:

-

N-(4-azidophenyl)-4-methylbenzenesulfonamide is synthesized via diazonium salt intermediates.

Radical-Mediated Sulfonylation

A proposed mechanism for sulfonamide formation involves iodine radical-mediated pathways:

-

Sulfonyl hydrazides react with I₂/TBHP to generate sulfone radicals, which combine with amines to form sulfonamides .

-

Key Intermediates : Iodoamine and sulfenyl radicals (e.g., R-S- ) .

Comparative Data: Sulfonamide vs. Sulfinamide

While sulfinamides (R-S(O)-NH₂) and sulfonamides (R-SO₂-NH₂) share some reactivity, critical differences exist:

| Property | Sulfinamide | Sulfonamide |

|---|---|---|

| Oxidation State | S(IV) | S(VI) |

| Nucleophilicity | Higher (due to lone pair on S) | Lower |

| Typical Reactions | Chiral auxiliary, asymmetric synthesis | Acylation, diazotization, sulfonation |

Limitations and Recommendations

The absence of direct data on (S)-4-methylbenzenesulfinamide in the provided sources underscores the need for targeted studies on:

-

Asymmetric oxidation of thioethers to sulfinamides.

-

Steric/electronic effects of the (S)-configured chiral center on reactivity.

For authoritative insights, consult peer-reviewed journals specializing in organosulfur chemistry or asymmetric catalysis (e.g., J. Org. Chem., Org. Lett.).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(S)-4-Methylbenzenesulfinamide is widely utilized as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with various electrophiles makes it an essential reagent in the synthesis of enantiomerically pure compounds.

Chiral Auxiliary in Asymmetric Synthesis

- Mechanism : The sulfinamide group can form a stable sulfinyl enolate, allowing for the selective formation of carbon-carbon bonds.

- Applications : It has been effectively employed in the synthesis of α-amino acids and other biologically active molecules.

Case Study : A study demonstrated the use of this compound in the asymmetric synthesis of α-amino acid derivatives, achieving high enantiomeric excess (ee) values, showcasing its effectiveness as a chiral auxiliary .

Medicinal Chemistry

This compound exhibits potential therapeutic applications due to its structural properties.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, possess antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis.

- Mechanism : Sulfonamides act as competitive inhibitors of dihydropteroate synthase, a key enzyme in bacterial folate metabolism.

- Studies : Clinical studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

Some derivatives of this compound have been investigated for their anti-inflammatory effects, particularly in conditions like rheumatoid arthritis.

- Research Findings : Studies have reported that modifications to the sulfinamide structure can enhance anti-inflammatory activity while reducing side effects .

Material Science

This compound is also explored for its applications in material science, particularly in the development of nonlinear optical materials.

Nonlinear Optical Applications

The unique electronic properties of this compound make it suitable for use in nonlinear optical devices.

- Properties : The compound exhibits high second-order nonlinear optical susceptibility.

- Applications : It has been incorporated into polymer matrices to create materials with enhanced optical properties for use in photonic devices .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of (S)-4-methylbenzenesulfinamide involves its interaction with molecular targets through its sulfinamide group. This group can form hydrogen bonds and engage in nucleophilic or electrophilic interactions, depending on the reaction environment. The chiral nature of the compound allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis.

Vergleich Mit ähnlichen Verbindungen

Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide, which are widely used as antibiotics.

Sulfoximines: Compounds with a sulfoximine group, known for their applications in medicinal chemistry.

Sulfonimidates: Compounds with a sulfonimidate group, used as intermediates in the synthesis of other sulfur-containing compounds.

Uniqueness: (S)-4-Methylbenzenesulfinamide is unique due to its chiral sulfinamide group, which imparts specific stereochemical properties. This makes it particularly useful in asymmetric synthesis, where the control of chirality is crucial. Its ability to undergo a variety of chemical reactions further enhances its versatility in research and industrial applications.

Biologische Aktivität

(S)-4-methylbenzenesulfinamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfinamide functional group, which contributes to its biological properties. The compound can be synthesized through various methods, often involving the reaction of 4-methylbenzenesulfonyl chloride with amines under controlled conditions. Its structural formula is as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable investigation assessed its effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The results indicated significant anti-proliferative activity with IC50 values ranging from 1.52 to 6.31 µM against these cancer cell lines, showing selectivity over normal breast cells (MCF-10A) by factors between 5.5 to 17.5 times .

Key Findings:

- Induction of Apoptosis : Compound 4e, a derivative of this compound, induced apoptosis in MDA-MB-231 cells, evidenced by a 22-fold increase in annexin V-FITC positive cells compared to control .

- Mechanism of Action : The mechanism involves inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 for CA IX inhibition was reported between 10.93 and 25.06 nM for the most active compounds .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.

Antibacterial Efficacy:

- Inhibition Rates : At a concentration of 50 µg/mL, derivatives exhibited significant inhibition rates: 80.69% against S. aureus and up to 79.46% against biofilm formation by K. pneumoniae .

- Mechanism : The antibacterial action is hypothesized to be linked to the inhibition of carbonic anhydrases present in bacteria, which interferes with their growth .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- Cancer Treatment : In vitro studies demonstrated that compounds derived from this compound could effectively inhibit tumor growth in breast cancer models by inducing apoptosis and inhibiting key enzymes involved in tumor metabolism .

- Antimicrobial Applications : Research has shown promising results in using this compound against resistant bacterial strains, suggesting its potential as a new antibiotic agent in treating infections caused by drug-resistant bacteria .

Eigenschaften

IUPAC Name |

(S)-4-methylbenzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJDSRPIGAUCEE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455696 | |

| Record name | (S)-4-methylbenzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188447-91-8 | |

| Record name | (S)-4-methylbenzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.